Ethylene glycol diacetate

Catalog No.
S1513728
CAS No.
111-55-7
M.F
C6H10O4
M. Wt
146.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethylene glycol diacetate

CAS Number

111-55-7

Product Name

Ethylene glycol diacetate

IUPAC Name

2-acetyloxyethyl acetate

Molecular Formula

C6H10O4

Molecular Weight

146.14 g/mol

InChI

InChI=1S/C6H10O4/c1-5(7)9-3-4-10-6(2)8/h3-4H2,1-2H3

InChI Key

JTXMVXSTHSMVQF-UHFFFAOYSA-N

SMILES

CC(=O)OCCOC(=O)C

solubility

greater than or equal to 100 mg/mL at 68° F (NTP, 1992)
1.22 M
MISCIBLE WITH ETHER
SOL IN ... ETHANOL AND ACETONE
16.4% IN WATER AT 20 °C
Water solubility = 1.78X10+5 mg/l at 24.5 °C

Canonical SMILES

CC(=O)OCCOC(=O)C

Solvent in Agrochemical Formulations:

EGDA is being investigated as a potential eco-friendly alternative to traditional aromatic solvents used in emulsifiable concentrate (EC) formulations for pesticides . Its advantages include:

  • Lower environmental impact: Compared to aromatic solvents like xylene, EGDA exhibits lower acute toxicity towards aquatic organisms .
  • Maintaining formulation efficacy: Research suggests that EGDA-based EC formulations can achieve comparable efficacy to traditional xylene-based formulations in controlling target insects .

Studies on Physical and Chemical Properties:

Researchers are studying the physicochemical properties of EGDA to understand its behavior in different environments. This includes investigating its:

  • Solubility: EGDA exhibits limited water solubility (around 16.4% by weight) but can dissolve various organic compounds, making it a versatile solvent for various research applications .
  • Thermal stability: Studies are exploring the boiling point, melting point, and flash point of EGDA to ensure safe handling and storage in different research settings .

Other Potential Research Applications:

Beyond the areas mentioned above, EGDA has potential applications in other research fields, including:

  • Development of environmentally friendly adhesives: Due to its slow evaporation rate and solvency properties, EGDA is being explored as a potential greener alternative in adhesive formulations .
  • Studies on material science: Researchers are investigating the potential use of EGDA as a solvent or plasticizer in various material science applications.

Ethylene glycol diacetate is an organic compound with the molecular formula C6H10O4C_6H_{10}O_4 and a CAS number of 111-55-7. It is a colorless, low-odor liquid that serves as a solvent in various industrial applications. This compound is known for its very slow evaporation rate, making it particularly useful in formulations requiring extended working times, such as baking lacquers and enamels . Ethylene glycol diacetate is also referred to by several synonyms, including glycol diacetate and ethylene diacetate.

The compound exhibits a mild pleasant odor and has a boiling point of approximately 369°F (approximately 187°C) and a flash point of 191°F (approximately 88°C) . It is classified as combustible but requires significant effort to ignite, indicating a moderate flammability risk .

EGDA can be irritating to the skin, eyes, and respiratory system upon contact or inhalation []. Prolonged or repeated exposure may cause adverse health effects. It is also a combustible liquid that requires handling with appropriate precautions [].

  • Acute toxicity: Data on the oral and dermal LD50 (lethal dose 50%) for EGDA is limited, but it is considered to have moderate toxicity.
  • Chronic toxicity: No data available on the chronic toxicity of EGDA in humans.
Typical of esters. Notably, it can participate in hydrolysis reactions, where it reacts with water to form ethylene glycol and acetic acid. This reaction can be catalyzed by acids or bases. Additionally, ethylene glycol diacetate can react with strong oxidizing agents, leading to the formation of acetic acid and other byproducts .

In synthetic chemistry, ethylene glycol diacetate serves as an acyl donor in the generation of peracetic acid during chemoenzymatic processes. It can also be used in the enzymatic synthesis of poly(ethylene glutarate), showcasing its versatility as a chemical intermediate .

While specific biological activity data on ethylene glycol diacetate is limited, it is known to cause mild irritation upon contact with skin or eyes. Ingestion may lead to more severe effects, including stupor or coma . The compound's low toxicity profile makes it suitable for various applications, although safety precautions should still be observed during handling.

Ethylene glycol diacetate can be synthesized through the esterification of ethylene glycol with acetic acid. This reaction typically requires an acid catalyst to facilitate the formation of the ester bond . The use of supported ionic liquids as catalysts has been noted to enhance the efficiency of this synthesis process.

General Reaction Equation

The general reaction for synthesizing ethylene glycol diacetate can be represented as follows:

Ethylene Glycol+Acetic AcidAcid CatalystEthylene Glycol Diacetate+Water\text{Ethylene Glycol}+\text{Acetic Acid}\xrightarrow{\text{Acid Catalyst}}\text{Ethylene Glycol Diacetate}+\text{Water}

Ethylene glycol diacetate has numerous applications across various industries:

  • Coatings: Utilized as a solvent in thermoplastic acrylic coatings, baking lacquers, and enamels due to its excellent flow properties .
  • Printing Inks: Employed in some ink systems, including screen inks and graphic arts applications .
  • Adhesives: Functions as a solvent in waterborne adhesives and other adhesive formulations .
  • Cosmetics and Perfumes: Used as a fixative in perfumes and cosmetic formulations .
  • Industrial Uses: Acts as a solvent for oils, cellulose esters, resins, and explosives .

Interaction studies involving ethylene glycol diacetate primarily focus on its reactivity with other chemicals. It has been observed that when combined with aqueous acids, it can liberate heat along with alcohols and acids. Moreover, interactions with strong oxidizing agents may lead to vigorous reactions that could pose safety risks due to heat generation and potential ignition of reaction products .

Ethylene glycol diacetate shares structural similarities with several other compounds. Here are some comparable compounds along with their unique characteristics:

Compound NameMolecular FormulaKey Characteristics
Ethyl acetateC4H8O2C_4H_8O_2A common solvent with a fruity odor; faster evaporation than ethylene glycol diacetate.
Butyl acetateC6H12O2C_6H_{12}O_2Used widely in coatings; has higher volatility compared to ethylene glycol diacetate.
Propylene glycol monoacetateC5H10O3C_5H_{10}O_3A less volatile solvent; often used in food applications due to its lower toxicity.
Diethyl phthalateC12H14O4C_{12}H_{14}O_4Commonly used as a plasticizer; higher molecular weight leads to different physical properties.

Uniqueness: Ethylene glycol diacetate's unique properties include its very slow evaporation rate and excellent solvency for specific resins and coatings applications. This makes it particularly advantageous for uses where prolonged working time is essential.

The history of ethylene glycol diacetate is intrinsically linked to the development of ethylene glycol chemistry. French chemist Charles-Adolphe Wurtz first prepared ethylene glycol in 1856 through a multi-step process that involved ethylene diacetate as an intermediate compound. His approach involved treating "ethylene iodide" (1,2-diiodoethane) with silver acetate to produce ethylene diacetate, which was subsequently hydrolyzed with potassium hydroxide to yield ethylene glycol. This historical synthesis established EGDA as an important precursor in early organic chemistry, though at that time, the primary interest was in producing ethylene glycol rather than EGDA itself.

While Wurtz's original synthesis represented a significant advancement in organic chemistry, it was not commercially viable due to the expensive reagents required and low yields obtained. In 1859, Wurtz discovered an alternative route to ethylene glycol via the hydration of ethylene oxide, which would later become the foundation for industrial production methods. However, commercial production and application of ethylene-based compounds didn't gain significant traction until World War I, when ethylene dichloride began to be synthesized in Germany as a glycerol substitute in the explosives industry.

In more recent decades, research interest in EGDA itself has grown substantially as its unique properties have been recognized and exploited. The evolution of production methods has been a major focus, progressing from classical acetate esterification processes with relatively low yields (55-61%) to more efficient direct esterification methods using various catalyst systems. By the early 21st century, researchers had begun developing more sophisticated approaches, including reactive distillation techniques that combine reaction and separation steps into a single process unit. These advancements have significantly improved the economic viability and sustainability of EGDA production.

Modern EGDA research has expanded beyond synthesis optimization to encompass detailed mechanistic studies, novel applications development, and integration into green chemistry initiatives. Recent computational studies employing density functional theory (DFT) and kinetic Monte Carlo simulations have provided unprecedented insights into the molecular-level processes involved in EGDA formation, representing the cutting edge of current research in this field.

Academic Significance in Chemical Sciences

Ethylene glycol diacetate occupies an important position in chemical sciences as both a model compound for studying esterification reactions and a versatile industrial chemical with diverse applications. Its academic significance spans multiple domains of chemistry, including organic synthesis, catalysis, reaction engineering, and applied industrial chemistry.

From a fundamental perspective, EGDA represents a classic diester system that serves as an excellent model for studying esterification mechanisms. The reaction between ethylene glycol and acetic acid to form EGDA follows well-established mechanistic pathways involving protonation, nucleophilic attack, and dehydration steps that are central to understanding broader esterification chemistry. This reaction sequence provides valuable insights into carbocation stability, leaving group effects, and equilibrium considerations that are applicable across numerous organic reactions.

In catalysis research, EGDA synthesis has become a benchmark reaction for evaluating novel catalytic systems. Recent academic work has explored diverse catalytic approaches, including supported ionic liquids, metal catalysts on various supports, and enzymatic systems. These studies contribute significantly to the broader understanding of heterogeneous and homogeneous catalysis principles, particularly regarding the balance between activity and selectivity in complex reaction environments.

The chemical engineering aspects of EGDA production have driven innovation in process intensification, particularly through the development of reactive distillation technologies. These advances contribute to the general knowledge base for integrated reaction-separation processes that can significantly enhance efficiency and sustainability in chemical manufacturing. The study of mass transfer, reaction kinetics, and thermodynamic constraints in such systems has broad applications beyond EGDA production.

Additionally, EGDA serves as an important model compound for studying structure-property relationships in solvents and chemical intermediates. Its balanced profile of polarity, hydrogen bonding capacity, and reactivity makes it valuable for understanding how molecular structure influences practical properties such as solvency power, compatibility, and performance in various applications.

Theoretical Frameworks Guiding EGDA Investigations

Research on ethylene glycol diacetate is guided by several theoretical frameworks spanning physical organic chemistry, catalysis theory, computational chemistry, and chemical engineering principles. These frameworks provide the conceptual foundation for understanding EGDA's behavior and developing improved synthesis methods and applications.

Reaction mechanism studies of EGDA synthesis draw heavily on acid-base catalysis theories and nucleophilic substitution principles. The classical Fischer esterification mechanism involves protonation of the carbonyl oxygen of acetic acid by an acid catalyst, creating a more electrophilic carbon that becomes susceptible to nucleophilic attack by the hydroxyl groups of ethylene glycol. This mechanistic understanding guides catalyst selection and reaction condition optimization in EGDA production.

The π bond of the carbonyl group acts as a base to strong inorganic acids due to electron distortion from electronegativity differences between the oxygen and carbon atoms, as well as resonance effects. The resulting cation exhibits resonance stabilization, which impacts reactivity patterns. The subsequent nucleophilic attack by alcohol (in this case, ethylene glycol) and elimination of water completes the esterification process. Understanding these elementary steps is crucial for predicting how modifications to reaction conditions or catalysts will affect EGDA formation.

Computational chemistry approaches have become increasingly important in EGDA research. Density Functional Theory (DFT) calculations have been applied to determine energy barriers and reaction thermodynamics for elementary steps in EGDA formation pathways, particularly on catalyst surfaces. These studies have revealed that on PdAu(100) surfaces, the rate-determining step is the reaction of ethylene with CH3COO species to form CH3COOCH2CH2 species. Such insights at the molecular level help guide catalyst design and process optimization.

In the realm of reaction engineering, the theoretical framework of reactive separation processes guides the development of integrated production methods for EGDA. These frameworks address the simultaneous occurrence of reaction and separation in a single unit operation, with theoretical models balancing chemical kinetics, phase equilibria, and mass transfer considerations. The hydration of ethylene oxide has been shown to promote the esterification reaction equilibrium by consuming water while simultaneously generating additional ethylene glycol, demonstrating the complex interplay of reactions that can be leveraged in EGDA synthesis.

Enzyme catalysis theories are also relevant to EGDA research, particularly regarding lipase-mediated acetylation reactions using EGDA as both solvent and acetyl donor. Understanding the mechanisms of enzyme selectivity and activity in non-aqueous media has enabled the development of efficient biocatalytic processes for producing valuable fragrance compounds using EGDA.

Direct Esterification Processes

Acid-Catalyzed Reaction Mechanisms

The Fischer esterification mechanism dominates acid-catalyzed EGDA synthesis, involving the equilibrium-driven reaction between ethylene glycol and acetic acid. Protonation of the carboxylic acid carbonyl group initiates nucleophilic attack by ethylene glycol, followed by tetrahedral intermediate formation and subsequent water elimination [3] [9]. Sulfuric acid remains a conventional catalyst, achieving conversions up to 75% under reflux conditions [4]. However, side reactions, including diol oligomerization, necessitate precise stoichiometric control to maximize diacetate yield over monoacetate byproducts [7].

Azeotropic Dehydration Techniques

Reactive distillation systems integrate reaction and separation, leveraging azeotropic mixtures to shift equilibrium. For EGDA, toluene or cyclohexane forms low-boiling azeotropes with water, enabling continuous water removal and acetic acid recycling. This approach elevates conversions to 89–92% while reducing energy consumption by 23% compared to batch reactors [1] [6].

Supported Ionic Liquid Catalysis Systems

Brønsted acidic ionic liquids (ILs), such as 1-(4-sulfonic acid)butyl-3-methylimidazolium hydrogensulfate, demonstrate superior catalytic activity (>95% selectivity) by stabilizing transition states through hydrogen bonding [4] [7]. Immobilizing ILs on silica or polymer supports enhances recyclability, maintaining 88% efficiency over five cycles (Table 1) [7].

Table 1: Comparative Performance of Catalytic Systems

Catalyst TypeConversion (%)Selectivity (%)Reusability (Cycles)
Sulfuric Acid7582Not applicable
Silica-Supported IL91955
Heterogeneous Resin84898

Transesterification Pathways

Methyl Acetate Transesterification Kinetics

Transesterification with methyl acetate avoids water generation, simplifying purification. Pseudo-first-order kinetics prevail under basic catalysts like sodium methoxide, with activation energies of 45–50 kJ/mol [5]. Excess methyl acetate (molar ratio 4:1) achieves 94% EGDA yield at 80°C within 4 hours, though catalyst deactivation via acetate adsorption remains a limitation [5].

Heterogeneous Catalytic Systems

Amberlyst 36 resin catalyzes transesterification at 70°C, offering 87% yield with negligible corrosion. Macroporous structure facilitates mass transfer, but swelling in polar media reduces effective surface area by 18% after prolonged use [6]. Zeolite-based catalysts, alternatively, provide shape selectivity for diesters, suppressing monoester formation to <5% [5].

Innovative Synthesis Approaches

Single Reactive Distillation Column Technology

A breakthrough in process intensification, single-column reactive distillation integrates esterification and fractionation, reducing theoretical stages from 55 to 19 [1] [6]. The column’s reactive zone (stages 5–15) operates at 110–130°C, achieving 98% purity EGDA overhead with acetic acid recycled from the bottoms (Figure 1) [1].

Figure 1: Single Reactive Distillation Process Flow

Ethylene Glycol + Acetic Acid          ↓  Reactive Zone (Catalyst Trays)          ↓  Distillation Zone          ↓  EGDA (Top Product)          ↓  Acetic Acid Recycle (Bottom)  

Green Chemistry Implementation Strategies

Ionic liquid-catalyzed routes eliminate volatile solvents, reducing wastewater generation by 65% [4] [10]. Lifecycle assessments reveal a 40% lower carbon footprint compared to conventional methods, aligning with green chemistry principles [10].

Enzymatic Synthesis Pathways

Emerging lipase-mediated esterification (e.g., Candida antarctica Lipase B) operates at 50°C in solvent-free systems, though yields currently lag at 55–60% [10]. Protein engineering to enhance thermal stability and substrate affinity represents a critical research frontier.

The formation of ethylene glycol diacetate proceeds through a classical Fischer esterification mechanism involving the nucleophilic substitution of carboxylic acid derivatives with alcohols. The reaction mechanism consists of several distinct steps that have been extensively characterized through experimental and computational studies.

The initial step involves the protonation of the carbonyl oxygen of acetic acid by an acid catalyst, typically sulfuric acid or para-toluenesulfonic acid [1] [2]. This protonation significantly enhances the electrophilicity of the carbonyl carbon, facilitating subsequent nucleophilic attack by the hydroxyl groups of ethylene glycol. The protonated carboxylic acid forms a resonance-stabilized intermediate that is more susceptible to nucleophilic substitution [3].

Following protonation, the hydroxyl group of ethylene glycol undergoes nucleophilic attack on the activated carbonyl carbon, forming a tetrahedral intermediate. This step represents the rate-determining step in many esterification reactions, as it involves the breaking of the carbon-oxygen double bond and the formation of a new carbon-oxygen single bond [1] [4]. The tetrahedral intermediate is stabilized by the acid catalyst through hydrogen bonding interactions.

The subsequent proton transfer step involves the migration of a proton from the attacking hydroxyl group to one of the hydroxyl groups attached to the tetrahedral carbon center. This proton transfer is facilitated by the acid catalyst and results in the formation of a good leaving group (water) attached to the tetrahedral center [2] [3]. The proton transfer step is generally fast compared to the initial nucleophilic attack and does not significantly affect the overall reaction rate.

The elimination of water from the tetrahedral intermediate occurs through a concerted mechanism, resulting in the formation of ethylene glycol monoacetate and regeneration of the acid catalyst. This elimination step is thermodynamically favorable due to the formation of a stable ester bond and the release of water as a volatile byproduct [1] [4]. The water elimination step is often accompanied by an entropic gain, which contributes to the overall thermodynamic favorability of the reaction.

For the formation of ethylene glycol diacetate, the monoacetate intermediate undergoes a second esterification reaction with another molecule of acetic acid. This second esterification follows the same mechanistic pathway as the first, but proceeds at a different rate due to the altered electronic environment of the remaining hydroxyl group [5]. The presence of the first acetate group influences the reactivity of the second hydroxyl group through both inductive and steric effects.

Kinetic Models for Ethylene Glycol Diacetate Formation

The kinetic modeling of ethylene glycol diacetate formation has been approached through multiple methodologies, each providing insights into different aspects of the reaction mechanism. The most widely applied kinetic model is based on second-order kinetics, which accounts for the concentrations of both reactants and considers the reversible nature of the esterification reaction [6] [5].

The fundamental kinetic expression for the esterification reaction can be written as:

$$ -rA = -\frac{dCA}{dt} = kf CA CB - kb CC CD $$

where $$kf$$ and $$kb$$ represent the forward and backward reaction rate constants, respectively, and $$CA$$, $$CB$$, $$CC$$, and $$CD$$ represent the concentrations of acetic acid, ethylene glycol, ethylene glycol diacetate, and water, respectively [6] [5].

The equilibrium constant for the reaction is defined as:

$$ K{eq} = \frac{kf}{kb} = \frac{[CC CD]}{[CA CB]}{eq} $$

Experimental studies have determined equilibrium constants ranging from 1.14 to 1.74, depending on reaction conditions such as temperature, catalyst loading, and reactant molar ratios [6] [5]. The equilibrium constant shows a moderate temperature dependence, with higher temperatures generally favoring ester formation due to the entropic contribution from water removal.

The Langmuir-Hinshelwood-Hougen-Watson approach has been successfully applied to model the kinetics of ethylene glycol diacetate formation, particularly for heterogeneous catalytic systems [5]. This model assumes that the reaction occurs on the catalyst surface and that adsorption equilibria are rapidly established. The LHHW model provides a more mechanistically detailed description of the reaction compared to empirical models and accounts for the effects of catalyst surface properties on reaction kinetics.

The LHHW-based rate expression for the formation of ethylene glycol diacetate can be written as:

$$ r = \frac{k1 K{EG} K{AA} C{EG} C{AA} - k2 K{EGDA} KW C{EGDA} CW}{(1 + K{EG} C{EG} + K{AA} C{AA} + K{EGDA} C{EGDA} + KW CW)^2} $$

where $$K{EG}$$, $$K{AA}$$, $$K{EGDA}$$, and $$KW$$ represent the adsorption equilibrium constants for ethylene glycol, acetic acid, ethylene glycol diacetate, and water, respectively [5].

The temperature dependence of the reaction rate constants follows the Arrhenius equation:

$$ k = k0 \exp\left(-\frac{Ea}{RT}\right) $$

where $$k0$$ is the pre-exponential factor, $$Ea$$ is the activation energy, $$R$$ is the gas constant, and $$T$$ is the absolute temperature [6] [5]. Experimental determination of activation energies has yielded values in the range of 30,000 to 130,000 J/mol, depending on the specific reaction conditions and catalyst system employed.

Thermodynamic Parameters Determination

The thermodynamic characterization of ethylene glycol diacetate formation has been conducted through both experimental measurements and computational approaches. These studies have provided comprehensive data on the enthalpy, entropy, and Gibbs free energy changes associated with the esterification reaction.

The standard enthalpy of reaction has been determined to be negative, indicating that the esterification process is exothermic. Experimental measurements have yielded values ranging from -6.73 ± 0.36 kJ/mol to -11.97 ± 0.29 kJ/mol, depending on the method of calculation and experimental conditions [7]. The negative enthalpy indicates that the formation of ester bonds releases energy, making the reaction thermodynamically favorable from an enthalpic perspective.

The standard entropy change for the reaction is negative, reflecting the decrease in molecular disorder that occurs when two reactant molecules combine to form one product molecule while eliminating water [7]. The negative entropy change is partially offset by the positive entropy contribution from water elimination, particularly at elevated temperatures where water is removed as vapor.

The standard Gibbs free energy change has been calculated to be -5.12 ± 0.38 kJ/mol, indicating that the reaction is thermodynamically spontaneous under standard conditions [7]. The relationship between Gibbs free energy and the equilibrium constant is given by:

$$ \Delta G° = -RT \ln K_{eq} $$

The temperature dependence of the equilibrium constant can be expressed through the van 't Hoff equation:

$$ \ln K_{eq} = -\frac{\Delta H°}{RT} + \frac{\Delta S°}{R} $$

This relationship allows for the prediction of equilibrium positions at different temperatures based on the determined thermodynamic parameters [7].
The activation energy for the forward reaction has been experimentally determined to range from 30,000 to 130,000 J/mol, with most values falling in the range of 50,000 to 80,000 J/mol [6] [5]. The wide range of activation energies reflects the influence of different catalytic systems and reaction conditions on the energy barrier for ester formation.

The pre-exponential factor in the Arrhenius equation has been determined to range from 10^6 to 10^12 L/(mol·s), depending on the specific reaction system and catalyst employed [6] [5]. The pre-exponential factor is related to the frequency of molecular collisions and the probability of successful reaction upon collision.

Catalysis Mechanisms

Homogeneous Catalysis Pathways

Homogeneous acid catalysis represents the most extensively studied catalytic pathway for ethylene glycol diacetate synthesis. The mechanism involves the use of soluble acid catalysts such as sulfuric acid, hydrochloric acid, or para-toluenesulfonic acid, which facilitate the esterification reaction through protonation of the carbonyl oxygen [1] [6].

The homogeneous catalytic cycle begins with the protonation of the acetic acid carbonyl oxygen by the acid catalyst, forming a resonance-stabilized carbocation. This protonation step is rapid and reversible, establishing a pre-equilibrium between the protonated and non-protonated forms of the carboxylic acid [3] [2]. The protonated form exhibits enhanced electrophilicity, making it more susceptible to nucleophilic attack by the ethylene glycol hydroxyl groups.

The nucleophilic attack by ethylene glycol on the protonated carbonyl carbon results in the formation of a tetrahedral intermediate. This intermediate is stabilized by the acid catalyst through hydrogen bonding interactions with the catalyst anion [2]. The stabilization of the tetrahedral intermediate is crucial for the overall reaction rate, as it lowers the energy barrier for the subsequent elimination step.

The elimination of water from the tetrahedral intermediate occurs through a concerted mechanism involving the simultaneous breaking of the carbon-oxygen bond and the formation of the carbon-oxygen double bond in the ester product [3] [2]. The acid catalyst facilitates this elimination by protonating the leaving hydroxyl group, making it a better leaving group (water).

The regeneration of the acid catalyst occurs through deprotonation of the ester product, completing the catalytic cycle [3] [2]. This regeneration step is thermodynamically favorable and ensures that the catalyst remains available for subsequent reaction cycles.

Computational studies using density functional theory have provided detailed insights into the transition state structures and energy barriers associated with homogeneous acid catalysis [8]. These calculations have revealed that the transition state for the rate-determining step involves significant charge transfer between the reactants and the catalyst, highlighting the importance of electrostatic interactions in the catalytic mechanism.

Heterogeneous Catalysis Interactions

Heterogeneous catalysis of ethylene glycol diacetate synthesis involves the use of solid acid catalysts that provide active sites for the esterification reaction while allowing for easy separation and recycling of the catalyst. The most commonly employed heterogeneous catalysts include ion-exchange resins such as Amberlyst-15 and Seralite SRC-120, as well as supported metal catalysts [9] [5].

The mechanism of heterogeneous catalysis involves the adsorption of reactants onto the catalyst surface, followed by surface reaction and desorption of products. The Langmuir-Hinshelwood mechanism, which assumes that both reactants adsorb onto the catalyst surface before reaction, has been successfully applied to model heterogeneous esterification reactions [5].

The adsorption step involves the coordination of acetic acid and ethylene glycol to acidic sites on the catalyst surface. For ion-exchange resins, these sites are typically sulfonic acid groups (-SO3H) that can donate protons to the reactants [9] [5]. The adsorption is reversible and establishes equilibrium between the adsorbed and solution phases.

The surface reaction step involves the same elementary steps as homogeneous catalysis, but occurs within the constrained environment of the catalyst surface. The surface environment can influence the reaction kinetics through geometric and electronic effects, potentially leading to different selectivities and reaction rates compared to homogeneous systems [9] [5].

The desorption step involves the release of ester products and water from the catalyst surface. The strength of product adsorption can influence the overall reaction rate, with strong product adsorption potentially leading to product inhibition [5]. The design of heterogeneous catalysts must balance the need for strong reactant adsorption with the requirement for facile product desorption.

Recent advances in heterogeneous catalysis have focused on the development of bifunctional catalysts that can simultaneously catalyze esterification and water removal [9]. These catalysts incorporate both acidic sites for esterification and hydrophobic sites for water adsorption, leading to enhanced reaction rates and improved selectivity toward the desired diester product.

Biocatalytic Mechanism Elucidation

Biocatalysis offers a sustainable and environmentally friendly alternative to traditional chemical catalysis for ethylene glycol diacetate synthesis. Lipases, particularly those from Candida antarctica (CALB) and Pseudomonas fluorescens, have shown significant activity for the transesterification of ethylene glycol with acetate donors [10] [11] [12].

The biocatalytic mechanism involves the formation of a covalent enzyme-substrate intermediate through nucleophilic attack of the catalytic serine residue on the carbonyl carbon of the acetate donor. This step is facilitated by the catalytic triad consisting of serine, histidine, and aspartate residues that are highly conserved in lipase enzymes [11] [12].

The formation of the acyl-enzyme intermediate is followed by the displacement of the first leaving group (typically vinyl alcohol or ethylene glycol, depending on the substrate) [11]. The acyl-enzyme intermediate is relatively stable and represents the enzyme in its modified form, ready to react with the second substrate (ethylene glycol).

The transesterification step involves the nucleophilic attack of ethylene glycol on the acyl-enzyme intermediate, resulting in the formation of the ester product and regeneration of the free enzyme [11] [12]. This step follows second-order kinetics with respect to both the acyl-enzyme intermediate and ethylene glycol concentrations.

The ping-pong bi-bi mechanism has been successfully applied to model lipase-catalyzed transesterification reactions [11]. This mechanism assumes that the reaction proceeds through a stable intermediate (acyl-enzyme) and that product inhibition is minimal under the reaction conditions employed.

The kinetic parameters for lipase-catalyzed reactions typically show Michaelis-Menten behavior, with apparent $$Km$$ values ranging from 10 to 100 mM for typical substrates [11] [12]. The catalytic efficiency ($$k{cat}/K_m$$) of lipases for esterification reactions is generally lower than for their natural hydrolytic reactions, but can be enhanced through protein engineering and reaction optimization.

Physical Description

Ethylene glycol diacetate is a colorless liquid with a mild pleasant odor. Density 9.2 lb /gal. Flash point 191°F. Boiling point 369°F. Combustible but requires some effort to ignite. Used in the manufacture of perfumes, printing ink, lacquers and resins.
Liquid

Color/Form

COLORLESS LIQ

Boiling Point

367 to 369 °F at 760 mm Hg (NTP, 1992)
190.0 °C
190-191 °C

Flash Point

205 °F (NTP, 1992)
191 °F (88 °C) (CLOSED CUP)
215-255 °F (open cup)

Vapor Density

5.04 (NTP, 1992) (Relative to Air)
5.0 (AIR= 1)

Density

1.104 at 68 °F (USCG, 1999)
1.104

LogP

Log Kow= 0.10/0.38 (calc)

Odor

SLIGHT ODOR OF ETHYL ACETATE
ACETIC, ESTERLIKE

Melting Point

-24 °F (NTP, 1992)
-31.0 °C
-31 °C

UNII

9E5JC3Q7WJ

GHS Hazard Statements

Aggregated GHS information provided by 334 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 214 of 334 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 120 of 334 companies with hazard statement code(s):;
H315 (48.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (99.17%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (35%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H373 (13.33%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.4 mm Hg at 68 °F ; 1 mm Hg at 100.9° F; 760 mm Hg at 374.9° F (NTP, 1992)
0.08 mmHg
7.74X10-2 mm Hg at 25 °C

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

111-55-7
27252-83-1

Wikipedia

Ethylene glycol diacetate

Methods of Manufacturing

REACTION OF ETHYLENE GLYCOL AND ACETIC ACID IN THE PRESENCE OF A MINERAL ACID.
PREPARED FROM ETHYLENE BROMIDE, GLACIAL ACETIC ACID & POTASSIUM ACETATE.
BY HEATING ETHYLENE DICHLORIDE WITH POTASSIUM OR SODIUM ACETATE IN PRESENCE OF ABOUT 5% OF ETHYLENE GLYCOL UNDER PRESSURE.
... Ethylene oxidation catalyzed by tellurium dioxide and hydrobromic acid in acetic acid gives the glycol diacetate ...

General Manufacturing Information

Adhesive manufacturing
All other basic organic chemical manufacturing
Miscellaneous manufacturing
Primary metal manufacturing
Soap, cleaning compound, and toilet preparation manufacturing
1,2-Ethanediol, 1,2-diacetate: ACTIVE
A pour-on parasiticides for control of endoparasites on animals without causing undesirable skin reactions were prepared containing a ketone, an organic solvent, an endoparasiticide, and an ectoparasiticide. ... A mixture of levamisole 9.9, cyhalothrin 0.99, methane iso-butyl ketone 33.67, ethylene glycol diacetate 55.43, and rhodamine B 0.01 parts (wt) produced high and anthelmintically-effective blood levels of levamisole in sheep without adverse skin reactions.

Storage Conditions

Storage temp: ambient; venting: open (flame arrester)

Dates

Last modified: 08-15-2023

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